

Flurenol Stability Under Laboratory Conditions: An In-depth Technical Guide

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Compound of Interest

Compound Name:	Flurenol
CAS No.:	188853-09-0
Cat. No.:	B065278

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of **Flurenol** (also known as 9-hydroxyfluorene) under various laboratory conditions. Understanding the stability profile of **Flurenol** is critical for its handling, storage, and application in research and drug development. This document outlines its degradation pathways, provides detailed experimental protocols for stability assessment, and summarizes available stability data.

Executive Summary

Flurenol is a derivative of fluorene and is generally stable under standard ambient conditions when protected from light. However, it is susceptible to degradation under stress conditions such as acidic, basic, oxidative, and photolytic environments. The primary degradation products are 9-fluorenone and, under acidic conditions, bifluorenylidene. This guide details the known degradation pathways and provides a framework for conducting forced degradation studies to assess the stability of **Flurenol** in specific formulations or experimental settings. While qualitative degradation behavior is well-documented, specific quantitative data such as

degradation rate constants and half-lives at various pH and temperatures are not readily available in publicly accessible literature.

Physicochemical Properties

A brief summary of the key physicochemical properties of **Flurenol** is presented in Table 1.

Table 1: Physicochemical Properties of **Flurenol**

Property	Value
Molecular Formula	C ₁₃ H ₁₀ O
Molar Mass	182.22 g/mol
Appearance	Off-white crystalline powder[1]
Melting Point	152-155 °C[1][2]
Solubility in Water	Practically insoluble[1]
LogP	2.4

Stability Profile and Degradation Pathways

Flurenol's stability is compromised under several stress conditions, leading to the formation of specific degradation products. The primary degradation pathways are oxidation and acid-catalyzed dehydration.[3]

Acidic Conditions

Under acidic conditions, **Flurenol** can undergo dehydration, which may lead to the formation of bifluorenylidene through a dimerization-like process, especially at elevated temperatures.[3]

Basic Conditions

In basic environments, the hydroxyl group of **Flurenol** can be deprotonated. This increases its susceptibility to oxidation, potentially leading to the formation of 9-fluorenone. The rate of degradation is dependent on the base strength, temperature, and the presence of oxygen.[3]

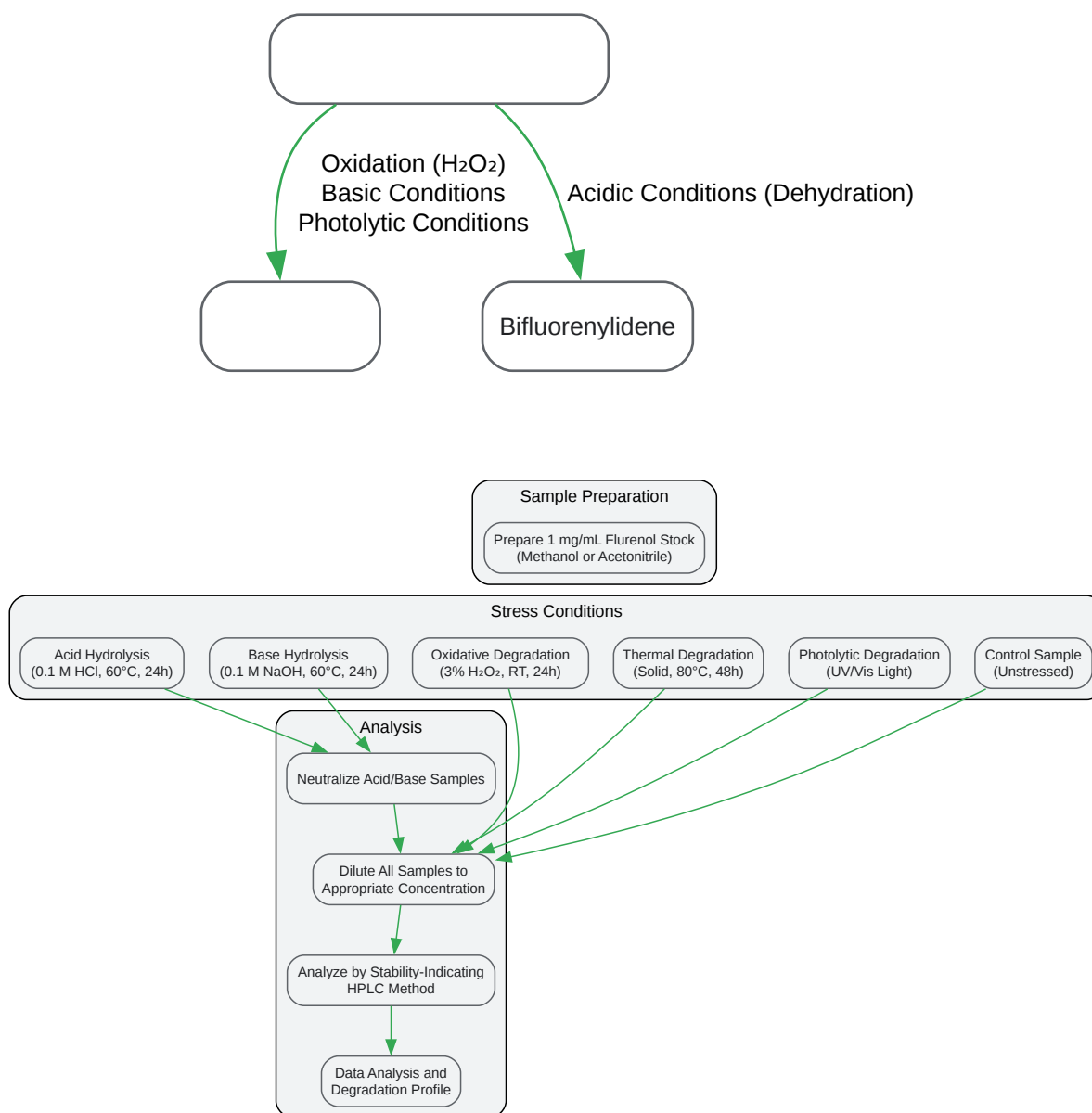
Oxidative Conditions

As a secondary alcohol, **Flurenol** is readily oxidized to its corresponding ketone, 9-fluorenone. This is a common reaction in the presence of oxidizing agents like hydrogen peroxide.[3]

Thermal and Photolytic Conditions

Flurenol exhibits sensitivity to heat and light. Thermal stress can induce degradation, and exposure to UV/Vis light can lead to photolytic degradation, with 9-fluorenone being a likely product.[3]

The major degradation pathways of **Flurenol** are illustrated in the diagram below.



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References

- [1. Fluorene | C13H10 | CID 6853 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. actascientific.com \[actascientific.com\]](#)
- [3. Issue's Article Details \[indiandrugsonline.org\]](#)
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